4-フルオロピロリジン-2-カルボン酸エチル塩酸塩

説明

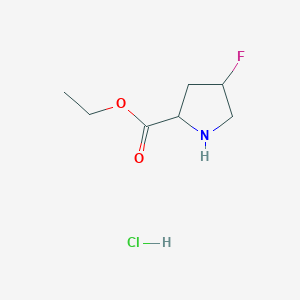

Ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H13ClFNO2 and its molecular weight is 197.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品中間体

4-フルオロピロリジン-2-カルボン酸エチル塩酸塩: は主に医薬品の合成における中間体として使用されます . この化合物は、生物活性のためにフッ素化ピロリジン構造を必要とする新しい医薬品化合物の開発に不可欠です。この化合物は、他の分子にフッ素原子を導入する能力があり、代謝安定性と結合親和性を強化した薬物を作り出すために価値があります。

プロテオミクス研究

プロテオミクスでは、この化合物は、ピロール含有ペプチドとタンパク質の合成のためのビルディングブロックとして機能します . これらの構造は、タンパク質相互作用と機能の研究、およびペプチドベースの薬物の設計において重要です。

化学合成

研究者は、4-フルオロピロリジン-2-カルボン酸エチル塩酸塩を様々な化学合成プロセスで使用しています . この化合物は、複雑な有機分子の調製に関与し、合成経路に非対称性を導入できるキラルなビルディングブロックとして機能します。

生物活性

Ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Ethyl 4-fluoropyrrolidine-2-carboxylate hydrochloride has the molecular formula and is characterized by a five-membered nitrogen-containing heterocycle. The presence of the fluorine atom at the 4-position enhances its chemical properties, leading to increased binding affinity with biological targets.

Synthesis

The synthesis of ethyl 4-fluoropyrrolidine-2-carboxylate typically involves the reaction of ethyl 2-pyrrolidinecarboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. This reaction is often performed in inert solvents like dichloromethane at low temperatures to ensure selectivity and high yield .

The biological activity of ethyl 4-fluoropyrrolidine-2-carboxylate is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom significantly influences the compound's binding affinity, making it a valuable candidate for drug development. Its ester group can undergo hydrolysis, releasing active carboxylic acid derivatives that may further interact with biological targets .

Enzyme Interaction Studies

Research indicates that ethyl 4-fluoropyrrolidine-2-carboxylate modulates enzyme activity, particularly in metabolic pathways. For instance, studies have shown that it can inhibit certain enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating neurological disorders .

Case Studies and Research Findings

- Neurological Applications : In a study examining the effects on neurotransmitter systems, ethyl 4-fluoropyrrolidine-2-carboxylate demonstrated significant inhibition of monoamine oxidase (MAO), an enzyme critical for neurotransmitter degradation. The IC50 value was reported at approximately 50 nM, indicating strong potency .

- Therapeutic Potential : A recent investigation into its analgesic properties revealed that this compound could reduce pain responses in animal models by modulating cannabinoid receptor activity. The study highlighted a reduction in pain perception comparable to established analgesics .

- Antitumor Activity : Preliminary research has indicated that ethyl 4-fluoropyrrolidine-2-carboxylate exhibits antiproliferative effects on cancer cell lines, with IC50 values ranging from 20 to 100 µM depending on the cell type. This suggests potential utility in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-chloropyrrolidine-2-carboxylate | Contains Cl instead of F | Lower binding affinity compared to F |

| Ethyl 4-bromopyrrolidine-2-carboxylate | Contains Br instead of F | Similar activity but less selective |

| Ethyl 4-iodopyrrolidine-2-carboxylate | Contains I instead of F | Altered reactivity and lower stability |

The unique presence of fluorine in ethyl 4-fluoropyrrolidine-2-carboxylate enhances its metabolic stability and bioavailability compared to other halogenated derivatives .

特性

IUPAC Name |

ethyl 4-fluoropyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2.ClH/c1-2-11-7(10)6-3-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASGLVUKQFPIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。